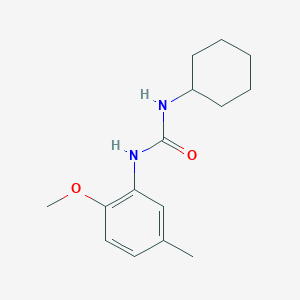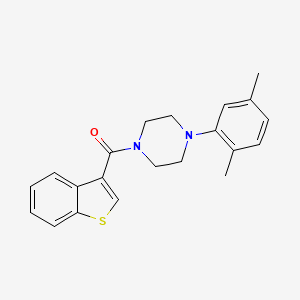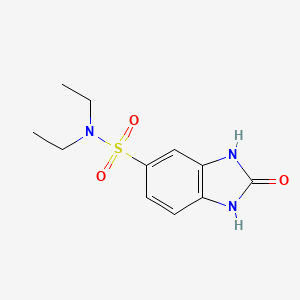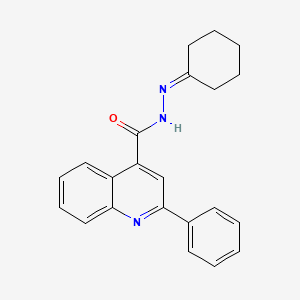
7-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one, also known as nitrocoumarin, is a synthetic compound that has been widely used in scientific research due to its unique properties. Nitrocoumarin is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 192-195°C. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用机制
The mechanism of action of 7-methoxy-3-(4-nitrophenyl)-2H-chromen-2-onen is based on its unique chemical structure. Nitrocoumarin contains a nitro group and a coumarin moiety, which can undergo various chemical reactions. Nitrocoumarin can form adducts with metal ions, which can quench its fluorescence. Nitrocoumarin can also generate singlet oxygen upon irradiation with light, which can induce oxidative damage in biological systems. Nitrocoumarin can also undergo hydrolysis by various enzymes, which can be monitored using fluorescence spectroscopy.
Biochemical and Physiological Effects:
Nitrocoumarin has been shown to have various biochemical and physiological effects. Nitrocoumarin can induce oxidative damage in biological systems, which can lead to cell death. Nitrocoumarin can also inhibit the activity of various enzymes, such as esterases and proteases, which can affect cellular metabolism. Nitrocoumarin can also bind to DNA and RNA, which can affect gene expression. Nitrocoumarin has been shown to have low toxicity in vitro, but its toxicity in vivo has not been extensively studied.
实验室实验的优点和局限性
Nitrocoumarin has several advantages for lab experiments. Nitrocoumarin is a fluorescent probe that can be easily detected using fluorescence spectroscopy. Nitrocoumarin has a high affinity for metal ions, which can be used to detect their presence in biological samples. Nitrocoumarin can also be used as a photosensitizer in photodynamic therapy for the treatment of cancer. However, 7-methoxy-3-(4-nitrophenyl)-2H-chromen-2-onen also has some limitations for lab experiments. Nitrocoumarin can undergo non-specific binding, which can affect its accuracy in detecting metal ions. Nitrocoumarin can also generate singlet oxygen upon irradiation with light, which can affect the viability of cells.
未来方向
There are several future directions for the study of 7-methoxy-3-(4-nitrophenyl)-2H-chromen-2-onen. Nitrocoumarin can be modified to improve its specificity and sensitivity for the detection of metal ions. Nitrocoumarin can also be conjugated with targeting molecules, such as antibodies, to improve its selectivity for cancer cells. Nitrocoumarin can also be used in combination with other photosensitizers to improve the efficacy of photodynamic therapy. Nitrocoumarin can also be used as a tool for the study of enzyme kinetics and inhibition in complex biological systems.
合成方法
Nitrocoumarin can be synthesized using various methods, including the Knoevenagel condensation reaction and the Pechmann reaction. In the Knoevenagel condensation reaction, 7-methoxy-4-nitrobenzaldehyde is reacted with malonic acid in the presence of a base, such as sodium ethoxide, to form the intermediate product. The intermediate product is then cyclized using acetic anhydride and a catalyst, such as pyridine, to form 7-methoxy-3-(4-nitrophenyl)-2H-chromen-2-onen. In the Pechmann reaction, resorcinol is reacted with 4-nitrobenzoyl chloride in the presence of a catalyst, such as aluminum chloride, to form the intermediate product. The intermediate product is then cyclized using a base, such as sodium hydroxide, to form 7-methoxy-3-(4-nitrophenyl)-2H-chromen-2-onen.
科学研究应用
Nitrocoumarin has been extensively used in scientific research as a fluorescent probe for the detection of metal ions, such as copper, iron, and zinc. Nitrocoumarin has a high affinity for these metal ions and can be used to detect their presence in biological samples. Nitrocoumarin has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Nitrocoumarin can generate singlet oxygen upon irradiation with light, which can induce cell death in cancer cells. Nitrocoumarin has also been used as a tool for the study of enzyme kinetics and inhibition. Nitrocoumarin can be used as a substrate for various enzymes, such as esterases and proteases, and its hydrolysis can be monitored using fluorescence spectroscopy.
属性
IUPAC Name |
7-methoxy-3-(4-nitrophenyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-21-13-7-4-11-8-14(16(18)22-15(11)9-13)10-2-5-12(6-3-10)17(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXLQPRJKRBVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide](/img/structure/B5752105.png)

![10,11,12,13-tetrahydro-5H-spiro[azepino[2,1-b]benzo[h]quinazoline-6,1'-cyclohexan]-7(9H)-one](/img/structure/B5752116.png)
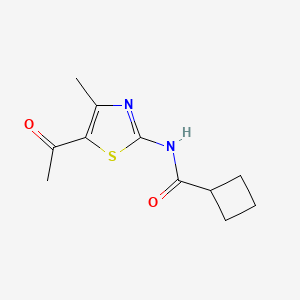
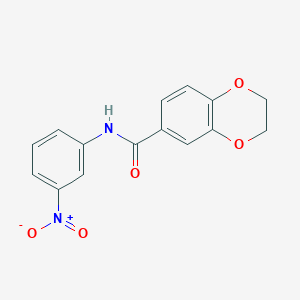
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5752139.png)



